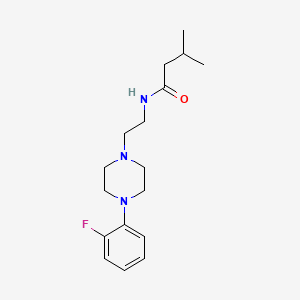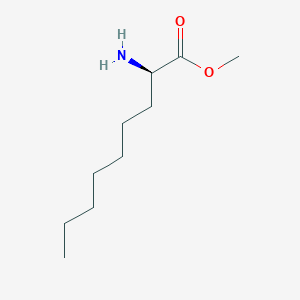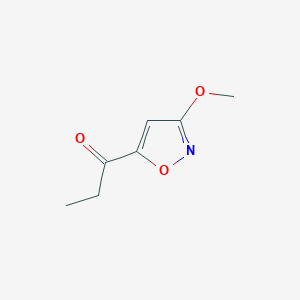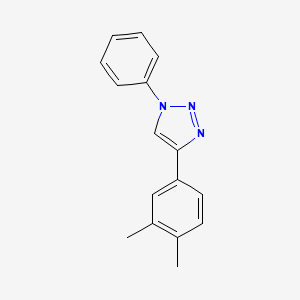
3-(Quinolin-3-ylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Quinolin-3-ylamino)phenol is an organic compound with the molecular formula C15H12N2O. It consists of a quinoline ring attached to an amino group, which is further connected to a phenol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-3-ylamino)phenol typically involves the reaction of quinoline derivatives with aminophenol. One common method is the condensation reaction between 3-aminoquinoline and 3-hydroxyaniline under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as indium(III) chloride and may involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(Quinolin-3-ylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced quinoline compounds.
Substitution: Substituted aminoquinoline derivatives.
Scientific Research Applications
3-(Quinolin-3-ylamino)phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and dyes .
Mechanism of Action
The mechanism of action of 3-(Quinolin-3-ylamino)phenol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the phenol group can participate in redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure lacking the amino and phenol groups.
3-Aminoquinoline: Contains the amino group but lacks the phenol group.
3-Hydroxyaniline: Contains the phenol group but lacks the quinoline ring
Uniqueness
3-(Quinolin-3-ylamino)phenol is unique due to the combination of the quinoline ring, amino group, and phenol group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C15H12N2O |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
3-(quinolin-3-ylamino)phenol |
InChI |
InChI=1S/C15H12N2O/c18-14-6-3-5-12(9-14)17-13-8-11-4-1-2-7-15(11)16-10-13/h1-10,17-18H |
InChI Key |
WLTPUNDGJDYADN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine](/img/structure/B14136169.png)

![Ethyl 2,5,7-triphenylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14136184.png)
![N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14136193.png)







